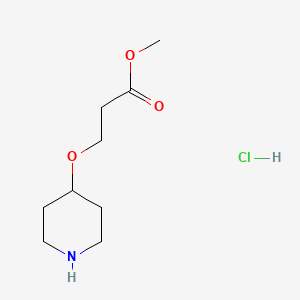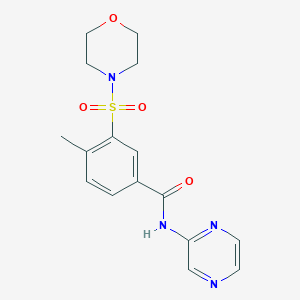
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a morpholin-4-ylsulfonyl group and a pyrazin-2-yl moiety, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core One common approach is to start with 4-methylbenzene-1-sulfonyl chloride, which undergoes nucleophilic substitution with morpholine to introduce the morpholin-4-ylsulfonyl group
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzamide group can be oxidized to produce corresponding carboxylic acids.
Reduction: : Reduction of the sulfonyl group can lead to the formation of sulfides.
Substitution: : The pyrazin-2-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often facilitated by bases such as triethylamine.
Major Products Formed
Oxidation: : 4-methyl-3-(morpholin-4-ylsulfonyl)benzoic acid
Reduction: : 4-methyl-3-(morpholin-4-ylsulfanyl)benzamide
Substitution: : Various substituted benzamides depending on the nucleophile used
科学研究应用
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.
Medicine: : It has potential as a lead compound in drug discovery, particularly for diseases where modulation of specific pathways is required.
Industry: : Its unique chemical structure makes it suitable for use in material science, such as in the development of new polymers or coatings.
作用机制
The mechanism by which 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide: can be compared with similar compounds such as:
4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide
4-methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride
These compounds share the morpholin-4-ylsulfonyl group but differ in their amide substituents, leading to variations in their chemical properties and potential applications. The uniqueness of This compound lies in its pyrazin-2-yl group, which may confer distinct biological activities compared to its analogs.
属性
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-pyrazin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-12-2-3-13(16(21)19-15-11-17-4-5-18-15)10-14(12)25(22,23)20-6-8-24-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDLHNDAYVIORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CN=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798620.png)
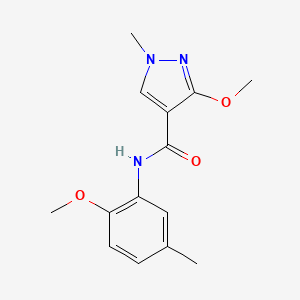
![(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2798623.png)
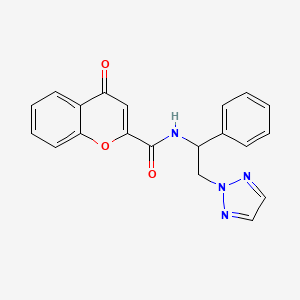
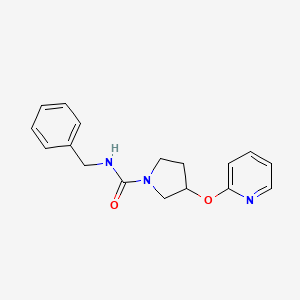
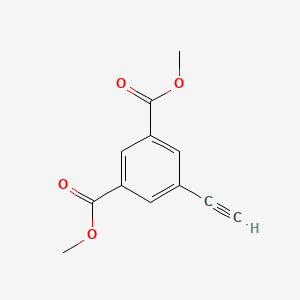
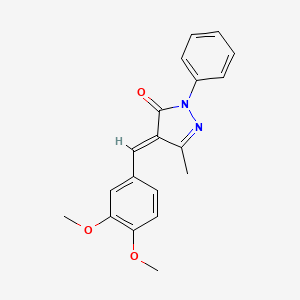
![3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2798634.png)
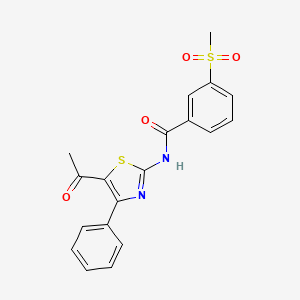
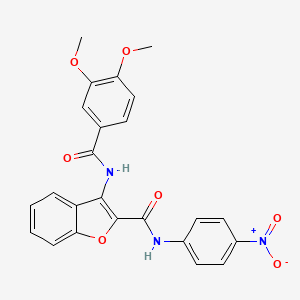

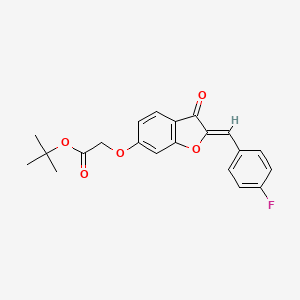
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2798641.png)
